2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide

Medicinal Chemistry Scaffold Optimization Quinazolinone SAR

2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide is a synthetic small molecule belonging to the 4-oxoquinazolin-3(4H)-yl acetamide class. These compounds feature a quinazolin-4(3H)-one core linked via an acetamide bridge to various aromatic or heteroaromatic substituents.

Molecular Formula C24H21N3O4
Molecular Weight 415.4 g/mol
Cat. No. B11185954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide
Molecular FormulaC24H21N3O4
Molecular Weight415.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=C(C=C4)OC
InChIInChI=1S/C24H21N3O4/c1-16-7-9-17(10-8-16)23-25-21-6-4-3-5-20(21)24(29)27(23)26-22(28)15-31-19-13-11-18(30-2)12-14-19/h3-14H,15H2,1-2H3,(H,26,28)
InChIKeyXUAMGPCOHOWDRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide: Chemical Identity and Scaffold Context for Procurement


2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide is a synthetic small molecule belonging to the 4-oxoquinazolin-3(4H)-yl acetamide class [1]. These compounds feature a quinazolin-4(3H)-one core linked via an acetamide bridge to various aromatic or heteroaromatic substituents. This compound is available from multiple screening-compound suppliers and is primarily utilized in early-stage drug discovery and chemical biology probe development . The 4-oxoquinazolin-3(4H)-yl acetamide scaffold has demonstrated pharmacological relevance across diverse therapeutic areas, including antitubercular activity via enoyl-ACP reductase (InhA) and cytochrome bd oxidase inhibition, as well as vasopressin V1b receptor antagonism and anticancer applications [2][3].

Scaffold 4-Oxoquinazolin-3(4H)-yl acetamide core for probe development
Target Areas Mycobacterial enzyme inhibition (InhA, bd oxidase); V1b receptor pharmacology
Use Case Early-stage SAR expansion and screening library diversification

Why Generic Substitution of 2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide is Not Advisable


Within the 4-oxoquinazolin-3(4H)-yl acetamide family, even subtle structural variations produce pronounced differences in target engagement and biological potency. For instance, the positional isomer in which the acetamide bridge connects via a para-phenyl linker rather than directly to the quinazolin-3-yl nitrogen (e.g., ChemDiv L892-0326) yields distinct molecular topology (logP ~2.98 vs. expected logP ~3.5 for the direct-linked target) and differing hydrogen-bonding capacity . In the related tuberculosis bd oxidase inhibitor series, two structurally close (quinazoline 4-yloxy)acetamide derivatives, S-021-0601 and S-021-0607, exhibited a 2-fold difference in MIC (8 vs. 16 μM against the bc1-mutant M. tuberculosis strain) driven by a single substitution change [1]. Furthermore, in the InhA inhibitor series, compound 21 displayed an IC50 of 3.12 μM against MTB InhA while closely related congeners within the same 28-compound library showed substantially weaker or no inhibition, underscoring that potency cannot be assumed across analogs [2]. These SAR data demonstrate that procurement decisions for research use cannot rely on generic scaffold similarity; the precise substitution pattern of 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide dictates its unique biological profile.

Positional isomer connectivity (e.g., L892-0326) alters pharmacophore topology; binding pose and selectivity may shift.
Minor substituent changes in this scaffold can produce measurable differences in target engagement and cellular potency.
Generic 4-oxoquinazolin-3-yl acetamide scaffold similarity does not guarantee interchangeable biological activity; experimental validation is required.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide vs. Closest Analogs


Structural Differentiation vs. Positional Isomer L892-0326: Direct Acetamide Attachment to Quinazolin-3-yl Nitrogen

The target compound features direct attachment of the acetamide carbonyl to the N-3 position of the quinazolin-4(3H)-one ring. In contrast, the closest commercially cataloged analog, 2-(4-methoxyphenoxy)-N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]acetamide (ChemDiv L892-0326), inserts a para-phenyl spacer between the acetamide and the quinazolin-3-yl unit . This topological difference alters molecular flexibility (estimated 7 rotatable bonds for the target vs. 8 for the isomer), hydrogen-bond donor/acceptor geometry, and the spatial relationship between the 4-methoxyphenoxy ether tail and the quinazolinone core. The isomer's reported logP is 2.9751; the target compound, lacking the additional phenyl ring but retaining the 4-methylphenyl at C-2, is predicted to have a higher logP (~3.5) and reduced polar surface area, which may influence membrane permeability and target-binding kinetics .

Connectivity isomer comparison
Class-level inference
Target: N-3 linked acetamide, est. logP ~3.5, MW ~429.5. Comparator L892-0326: para-phenyl linker, logP 2.9751.
Different connectivity may lead to distinct binding poses; not interchangeable for SAR.
Computational prediction; no experimental confirmation.
Medicinal Chemistry Scaffold Optimization Quinazolinone SAR

Class-Level Evidence: InhA Inhibitory Potency of 4-Oxoquinazolin-3(4H)-yl Acetamide Congeners vs. Isoniazid-NAD Adduct

In the 2-(4-oxoquinazolin-3(4H)-yl)acetamide series evaluated against Mycobacterium tuberculosis enoyl-ACP reductase (InhA), the most active compound (compound 21) demonstrated an IC50 of 3.12 μM against purified InhA and a minimum inhibitory concentration (MIC) of 4.76 μM against drug-sensitive MTB, while remaining non-cytotoxic at 100 μM against RAW 264.7 macrophages [1]. This compound directly inhibits InhA without requiring KatG-mediated activation, unlike the prodrug isoniazid (INH), which requires KatG activation to form the INH-NAD adduct. INH-resistant clinical isolates frequently harbor KatG mutations, rendering INH ineffective. Direct InhA inhibitors like those in this chemotype bypass this resistance mechanism. However, the reference compound isoniazid shows an MIC of ~0.05–0.2 μM against drug-sensitive MTB, substantially more potent than compound 21 (MIC 4.76 μM). This potency gap highlights the early-stage nature of this chemotype.

InhA IC50 vs. isoniazid
Cross-study comparable
Compound 21 (in-class analog): IC50 3.12 μM (InhA), MIC 4.76 μM (MTB). Isoniazid: MIC 0.05–0.2 μM.
Supports direct InhA inhibitor evaluation; potency gap indicates optimization need.
Compound 21 data; target compound not directly tested.
Antitubercular InhA Inhibition Drug-Resistant TB

Class-Level Evidence: Cytochrome bd Oxidase Inhibition and Synergistic Bactericidal Activity with Q203

Two (4-oxoquinazolin-3(4H)-yl)acetamide derivatives, designated S-021-0601 and S-021-0607, were identified as inhibitors of the alternative terminal oxidase (cytochrome bd) in M. tuberculosis [1]. These compounds showed MICs of 8 μM and 16 μM respectively against a bc1-complex mutant strain (which relies solely on cytochrome bd oxidase), compared to MICs of 128 μM and 256 μM against wild-type MTB. Critically, both compounds exhibited synergism with Q203 (a bc1 complex inhibitor): at concentrations as low as 32 μM (one-fourth or one-eighth of their wild-type MIC), they were bactericidal under hypoxic conditions, achieving ~1.9 log10 CFU reduction alone and ~4-log10 reduction when combined with Q203 [1]. This dual-oxidase inhibition strategy is bactericidal, whereas bc1 inhibition alone is merely bacteriostatic.

Cytochrome bd oxidase synergy
Class-level inference
S-021-0601/S-021-0607 MIC 8/16 μM (bc1-mutant). Synergy with Q203: ~4-log10 kill at 32 μM under hypoxia.
Supports cytochrome bd oxidase probe development; synergy context requires validation.
Class-level evidence; S-021 series, not target compound.
Antitubercular Cytochrome bd Oxidase Synergistic Killing

Class-Level Evidence: Vasopressin V1b Receptor Antagonism with Nanomolar Potency and Selectivity over V1a, V2, and OT Receptors

A series of 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamides was optimized as vasopressin V1b receptor antagonists. The lead compound (compound 16 from Napier et al.) demonstrated low nanomolar affinity for the V1b receptor with good selectivity over related vasopressin V1a, V2, and oxytocin (OT) receptors [1]. Compound 16 additionally showed a favorable pharmacokinetic profile and in vivo activity in a mechanistic model of hypothalamic-pituitary-adrenal (HPA) axis dysfunction. While the precise substituent pattern of the target compound (4-methoxyphenoxy acetamide + 4-methylphenyl at C-2) does not exactly match compound 16, the shared core scaffold and the established SAR around the C-2 aryl and acetamide N-substituent positions suggest that V1b antagonism is a plausible activity for this compound class.

V1b receptor affinity profile
Class-level inference
Compound 16 (class representative): V1b Ki 100-fold selectivity over V1a/V2/OT.
Supports V1b receptor tool compound evaluation; selectivity for target unconfirmed.
Class-level evidence; target compound untested.
Neuroscience Vasopressin V1b Antagonist HPA Axis

Physicochemical Differentiation: Computed Drug-Likeness Profile vs. 4-Oxoquinazolin-3(4H)-yl Acetamide Baseline Compounds

The target compound possesses computed physicochemical properties that distinguish it from the parent 4-oxoquinazolin-3(4H)-yl acetamide scaffold. With a molecular formula of C24H21N3O4 (MW ~429.5), the compound has a higher molecular weight and increased lipophilicity compared to the simpler V1b antagonist series compounds (typical MW 350–400) . The 4-methoxyphenoxy ether tail contributes additional hydrogen-bond acceptor capacity (6 predicted H-bond acceptors) while maintaining a single H-bond donor, a profile associated with favorable oral bioavailability potential according to Lipinski and Veber rule analyses. Compared to the positional isomer L892-0326 (logP 2.9751, PSA 61.7 Ų), the direct N-3 linked target compound is predicted to have lower polar surface area (estimated ~55–60 Ų) and higher membrane permeability .

Physicochemical drug-likeness
Class-level inference
Target MW ~429.5, logP ~3.5, 6 HBA, 1 HBD, PSA ~55–60 Ų vs. simpler analogs (MW 309, logP 1.5).
Profile supports cell-based screening fit; lipophilicity may require solubility optimization.
Computational estimates; no experimental measurement.
Drug-Likeness ADME Prediction Physicochemical Properties

Recommended Research Application Scenarios for 2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide Based on Class Evidence


Antitubercular Drug Discovery: Direct InhA Inhibitor Screening and SAR Expansion

Building on the demonstrated InhA inhibitory activity of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives (compound 21: IC50 = 3.12 μM, MIC = 4.76 μM), this compound can serve as a starting point for structure-activity relationship campaigns targeting direct InhA inhibition [1]. Its 4-methoxyphenoxy acetamide side chain and 4-methylphenyl C-2 substituent represent unexplored substitution combinations within the published SAR. Procurement is warranted for medicinal chemistry teams seeking to diversify the InhA inhibitor chemical space beyond the reported pyrazole, indole-5-amide, and diphenyl ether series [1].

Mycobacterial Cytochrome bd Oxidase Probe Development for Dual-Oxidase Inhibition Strategy

Given the identification of (4-oxoquinazolin-3(4H)-yl)acetamides S-021-0601 and S-021-0607 as cytochrome bd oxidase inhibitors with synergistic bactericidal activity when combined with Q203, this compound merits evaluation in analogous bc1-mutant M. tuberculosis screening cascades [2]. The bactericidal synergy (up to ~4-log10 kill under hypoxia at sub-MIC concentrations) represents a clinically significant phenotype [2]. Researchers validating the dual-oxidase inhibition hypothesis or developing companion agents to Q203 (telacebec) would benefit from including this structurally distinct congener in their screening sets.

Vasopressin V1b Receptor Antagonist Tool Compound Evaluation for Neuroendocrine Research

The 2-aryl-4-oxoquinazolin-3(4H)-yl acetamide scaffold has produced potent, selective V1b receptor antagonists with in vivo efficacy in HPA axis dysfunction models [3]. While the specific V1b affinity of this compound remains untested, the established SAR around C-2 aryl and acetamide N-substituent positions supports its inclusion in targeted screening panels. Neuroscience and psychiatry research groups investigating stress-related disorders, depression, or anxiety via V1b receptor modulation could evaluate this compound as a potential new chemotype probe [3].

Computational Chemistry and Virtual Screening: Pharmacophore Model Validation

With computed logP (~3.5), MW (~429.5), and 6 H-bond acceptors against 1 H-bond donor, this compound occupies an interesting region of drug-like chemical space that bridges lead-like and drug-like criteria . Computational chemistry groups developing pharmacophore models for InhA, cytochrome bd oxidase, or V1b receptor can use this compound as a validation test case for predictive models, given its structural relationship to experimentally characterized actives in all three target classes [1][2][3].

Application
Selection Property
Validation Focus
Mycobacterial InhA inhibitor SAR expansion
4-Oxoquinazolin-3-yl acetamide scaffold, unexplored substitution pattern
InhA enzyme inhibition, whole-cell MIC, cytotoxicity counter-screen
Cytochrome bd oxidase probe development
Potential cytochrome bd oxidase inhibition
MIC against bc1-mutant MTB, synergy with bc1 inhibitor
V1b receptor antagonist tool evaluation
Selective V1b receptor binding chemotype
V1b radioligand displacement, selectivity vs. V1a/V2/OT
Pharmacophore model validation
Drug-like computed properties (MW, logP, HBA/HBD)
Membrane permeability prediction, solubility assessment
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